3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride
Description
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a chemical compound with a bicyclic structure containing nitrogen and oxygen atoms
Properties
CAS No. |
2742652-70-4 |
|---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include the use of starting materials such as cyclohexanone and various amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Biology: In biological research, 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industry: In industry, it can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane
Tropane alkaloids
Uniqueness: 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is unique in its bicyclic structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical properties and biological activities.
This comprehensive overview provides a detailed understanding of 3-oxo-2-azabicyclo[222]octane-6-carboxylic acid hydrochloride, highlighting its synthesis, reactions, applications, and mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
